molecular formula C12H9N2NaO3S2 B12393250 sodium;2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate

sodium;2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B12393250
M. Wt: 316.3 g/mol
InChI Key: JVIWMVSTNAQLLC-UHFFFAOYSA-M
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Description

Sodium;2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a thiazole ring and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the condensation of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form 6-methoxy-1,3-benzothiazole.

    Formation of the Thiazole Ring: The benzothiazole derivative is then reacted with α-haloketone in the presence of a base to form the thiazole ring.

    Carboxylation: The resulting compound is subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylate group.

    Neutralization: The final step involves neutralizing the carboxylate group with sodium hydroxide to form the sodium salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the benzothiazole ring, resulting in the formation of dihydrobenzothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of 6-methoxybenzothiazole-2-carboxylic acid.

    Reduction: Formation of 2-(6-methoxy-1,3-dihydrobenzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Sodium;2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.

    Medicine: Research has indicated its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of sodium;2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Fluorescent Probing: Its fluorescent properties allow it to bind to specific biomolecules and emit light upon excitation, making it useful for imaging applications.

    Antimicrobial and Anticancer Activity: The compound can interact with cellular components, leading to disruption of cellular processes and induction of cell death in microbial and cancer cells.

Comparison with Similar Compounds

Sodium;2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate can be compared with other benzothiazole and thiazole derivatives:

    Similar Compounds: 2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole, 6-methoxybenzothiazole-2-carboxylic acid, and 2-(1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole.

    Uniqueness: The presence of both benzothiazole and thiazole rings, along with the carboxylate group, gives this compound unique electronic and structural properties that are not commonly found in other similar compounds. This uniqueness contributes to its diverse range of applications in various fields.

Properties

Molecular Formula

C12H9N2NaO3S2

Molecular Weight

316.3 g/mol

IUPAC Name

sodium;2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H10N2O3S2.Na/c1-17-6-2-3-7-9(4-6)19-11(13-7)10-14-8(5-18-10)12(15)16;/h2-4,8H,5H2,1H3,(H,15,16);/q;+1/p-1

InChI Key

JVIWMVSTNAQLLC-UHFFFAOYSA-M

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)[O-].[Na+]

Origin of Product

United States

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